molecular formula C27H29N5 B2901368 8-(4-benzylpiperazin-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine CAS No. 896844-93-2

8-(4-benzylpiperazin-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

Cat. No.: B2901368
CAS No.: 896844-93-2
M. Wt: 423.564
InChI Key: RTICHNOMIQKSLL-UHFFFAOYSA-N
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Description

8-(4-benzylpiperazin-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and various substituents that contribute to its unique chemical properties.

Preparation Methods

The synthesis of 8-(4-benzylpiperazin-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and pyrimidines.

    Introduction of the benzylpiperazine moiety: This step involves the reaction of the pyrazolo[1,5-a]pyrimidine core with benzylpiperazine under suitable conditions.

    Functionalization of the core:

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

8-(4-benzylpiperazin-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown promise as a bioactive molecule with potential applications in drug discovery and development. Studies have indicated its potential as an inhibitor of certain enzymes and receptors.

    Medicine: The compound has been investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a candidate for further drug development.

    Industry: In the industrial sector, the compound can be used in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of 8-(4-benzylpiperazin-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may act as an inhibitor of certain kinases or other enzymes involved in cellular signaling pathways. The binding of the compound to its target can result in changes in the conformation and activity of the protein, ultimately affecting cellular processes such as proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

8-(4-benzylpiperazin-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which contribute to its distinct chemical properties and biological activities.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5/c1-20-25(22-11-6-3-7-12-22)26-28-24-14-8-13-23(24)27(32(26)29-20)31-17-15-30(16-18-31)19-21-9-4-2-5-10-21/h2-7,9-12H,8,13-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTICHNOMIQKSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2N5CCN(CC5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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